

# "physical properties of Acetylmalononitrile"

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## Compound of Interest

Compound Name: Acetylmalononitrile

Cat. No.: B072418

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An In-depth Technical Guide to the Physical Properties of **Acetylmalononitrile**

## Introduction

**Acetylmalononitrile**, with the linear formula  $\text{CH}_3\text{COCH}(\text{CN})_2$ , is a malononitrile derivative. It serves as a valuable building block in organic synthesis. This document provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and logical workflows to guide researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

The known physical and chemical properties of **Acetylmalononitrile** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	[1]
Molecular Weight	108.10 g/mol	
Melting Point	138-141 °C	[2][3]
Boiling Point	No data available	
Density	No data available	
Appearance	White to off-white solid	
Solubility	As a malononitrile derivative, it is expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water. [4]	
CAS Number	1187-11-7	

## Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like **Acetylmalononitrile**.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[5]

Methodology: Capillary Method (Thiele Tube or Melting Point Apparatus)

- **Sample Preparation:** A small amount of the dry, finely powdered **Acetylmalononitrile** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
- **Apparatus Setup:**

- Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[8]
- Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[5]
- Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8]
- Observation: The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .[7]

Caption: Workflow for Melting Point Determination.

## Boiling Point Determination

While **Acetylmalononitrile** is a solid at room temperature, a general method for determining the boiling point of organic compounds is provided for completeness.

Methodology: Capillary Method

- Sample Preparation: A small amount of the liquid organic compound is placed in a fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[9]
- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[9][10]
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
- Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9] Alternatively, the heat source is removed when a

steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Caption: Workflow for Boiling Point Determination.

## Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Methodology: Liquid Displacement

- Mass Measurement: The mass (m) of a sample of **Acetylmalononitrile** is accurately measured using an analytical balance.[12]
- Initial Volume: A graduated cylinder is partially filled with a liquid in which **Acetylmalononitrile** is insoluble. The initial volume ( $V_1$ ) of the liquid is recorded.[12]
- Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.
- Final Volume: The new volume ( $V_2$ ) of the liquid is recorded.[12]
- Calculation: The volume of the solid is calculated as  $V = V_2 - V_1$ . The density ( $\rho$ ) is then calculated using the formula:  $\rho = m/V$ . [12]

Caption: Workflow for Density Determination.

## Solubility Determination

A qualitative assessment of solubility is performed to understand the compound's behavior in various solvents.

Methodology: Qualitative Solubility Test

- Sample Preparation: A small, measured amount of **Acetylmalononitrile** (e.g., 25 mg) is placed in a test tube.[13]

- Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, etc.) is added to the test tube.[\[13\]](#)
- Mixing: The test tube is shaken vigorously to ensure thorough mixing.[\[13\]](#)
- Observation: The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
- Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether, hexane) to create a solubility profile.  
[\[13\]](#)[\[14\]](#)

Caption: Workflow for Qualitative Solubility Testing.

## Spectral Data

While specific spectral data for **Acetylmalononitrile** were not found in the initial search, standard characterization would involve the following spectroscopic techniques:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): This would provide information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. One would expect to see signals corresponding to the methyl ( $\text{CH}_3$ ) protons and the methine ( $\text{CH}$ ) proton.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would identify the number of different carbon environments in the molecule. Signals for the carbonyl carbon, the two nitrile carbons, the methine carbon, and the methyl carbon would be expected.
- IR (Infrared) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Characteristic absorption bands would be expected for the  $\text{C}\equiv\text{N}$  (nitrile) stretch, the  $\text{C}=\text{O}$  (ketone) stretch, and C-H stretches.

For related malononitrile derivatives, these spectroscopic methods are routinely used for structural confirmation and analysis.[\[15\]](#)[\[16\]](#)[\[17\]](#)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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